molecular formula C9H15NO B13182697 1-(3-Aminocyclohexyl)prop-2-en-1-one

1-(3-Aminocyclohexyl)prop-2-en-1-one

Cat. No.: B13182697
M. Wt: 153.22 g/mol
InChI Key: POVIFOMMGKJTIV-UHFFFAOYSA-N
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Description

1-(3-Aminocyclohexyl)prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₅NO It is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further connected to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminocyclohexyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and propargylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: Cyclohexanone is reacted with propargylamine in the presence of the base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminocyclohexyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

1-(3-Aminocyclohexyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound may interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(3-Aminocyclohexyl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(3-Aminocyclohexyl)ethanone: This compound has a similar structure but lacks the prop-2-en-1-one moiety.

    1-(3-Aminocyclohexyl)butan-2-one: This compound has an additional carbon in the side chain, leading to different chemical properties.

    1-(3-Aminocyclohexyl)prop-2-en-1-ol: This compound has a hydroxyl group instead of a ketone group, affecting its reactivity and applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(3-aminocyclohexyl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-9(11)7-4-3-5-8(10)6-7/h2,7-8H,1,3-6,10H2

InChI Key

POVIFOMMGKJTIV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCC(C1)N

Origin of Product

United States

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